molecular formula C16H13N3O B11729442 3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one

3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one

Cat. No.: B11729442
M. Wt: 263.29 g/mol
InChI Key: GYMSNJNCODEXOC-BOPFTXTBSA-N
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Description

3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with benzaldehyde under acidic or basic conditions. One common method involves refluxing the reactants in ethanol with a catalytic amount of acetic acid . The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields . Green chemistry approaches, such as the use of solvent-free conditions and recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one involves its interaction with various molecular targets. The compound is known to inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent. It also interacts with bacterial cell wall synthesis pathways, contributing to its antimicrobial activity . The exact molecular pathways are still under investigation, but it is believed to involve the modulation of key signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile scaffold for drug development. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one

InChI

InChI=1S/C16H13N3O/c1-12-18-15-10-6-5-9-14(15)16(20)19(12)17-11-13-7-3-2-4-8-13/h2-11H,1H3/b17-11-

InChI Key

GYMSNJNCODEXOC-BOPFTXTBSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C\C3=CC=CC=C3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CC=C3

Origin of Product

United States

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